Acid Yellow 25
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Overview
Description
Acid Yellow 25: is a synthetic dye commonly used in various industries. It is known for its bright yellow color and is often used in textiles, leather, paper, and ink applications. The chemical formula of this compound is C23H20N5NaO6S2 , and it is also referred to as C.I. 18835 .
Mechanism of Action
Target of Action
Acid Yellow 25, also known as Azo dye , is a synthetic dye that primarily targets various materials such as textiles, leather, paper, ink, and other mediums . It is used extensively in these areas due to its excellent dyeing performance .
Mode of Action
The mode of action of this compound involves the interaction of the dye with the material it is applied to. The dye molecules are soluble in water and certain organic solvents like ethanol , allowing them to penetrate the material and bind to it. The exact nature of this interaction can depend on the specific material and the conditions under which the dyeing process occurs.
Pharmacokinetics
The dye’s solubility in water and organic solvents influences its distribution and application in dyeing processes .
Result of Action
The result of this compound’s action is the imparting of a bright yellow color to the material it is applied to . The intensity of the color can be influenced by the concentration of the dye, the pH of the solution , and the duration of the dyeing process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Yellow 25 is typically synthesized using aniline as the starting material. The process involves several steps:
Sulfonation of Aniline: Aniline is reacted with sulfuric acid to form aniline sulfate.
Diazotization: The aniline sulfate is then treated with sodium nitrite to form a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with a suitable coupling component, such as 4-methyl-3-(phenylsulfamoyl)phenyl, to form the final dye.
Industrial Production Methods: The industrial production of this compound involves the same basic steps but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 25 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to form colorless or differently colored compounds.
Substitution: The dye can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Acid Yellow 25 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in histology and cytology for staining tissues and cells.
Medicine: this compound is used in diagnostic assays and as a marker in certain medical tests.
Industry: The dye is widely used in the textile, leather, paper, and ink industries for coloring products.
Comparison with Similar Compounds
Acid Yellow 23: Another commonly used yellow dye with similar applications.
Acid Yellow 36: Known for its bright yellow color and used in similar industries.
Acid Yellow 42: Used in textile and leather industries for dyeing purposes.
Uniqueness of Acid Yellow 25: this compound is unique due to its specific chemical structure, which provides excellent dyeing properties and stability under various conditions. Its ability to form strong bonds with substrates makes it highly effective in industrial applications .
Properties
CAS No. |
6359-85-9 |
---|---|
Molecular Formula |
C23H20N5NaO6S2 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
sodium;4-[5-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C23H21N5O6S2.Na/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34;/h3-14,26-27H,1-2H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
HIVOVYAPEYLNLV-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
6359-85-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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